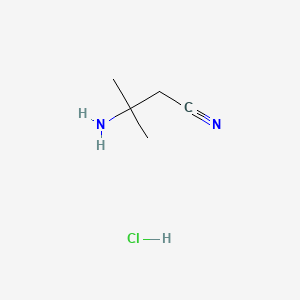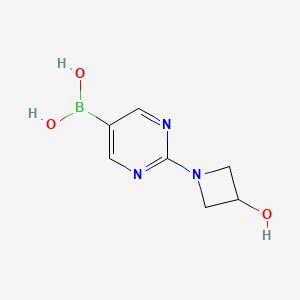
3-Amino-3-methylbutanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutanenitrile hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process can be carried out under various conditions, often requiring a large excess of ammonia to ensure the formation of primary amines . The reaction can be summarized as follows:
Nucleophilic Substitution: Haloalkanes react with ammonia to form primary amines.
Hydrochloride Formation: The primary amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-methylbutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
3-Amino-3-methylbutanenitrile hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Amino-3-methylbutanenitrile hydrochloride involves its interaction with various molecular targets, depending on the specific application. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting metabolic pathways and cellular processes . The compound’s nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-methylbutanenitrile: The non-hydrochloride form of the compound.
3-Amino-2-methylbutanenitrile: A structural isomer with a different arrangement of the methyl group.
3-Amino-3-ethylbutanenitrile: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
3-Amino-3-methylbutanenitrile hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for aqueous reactions and biological applications .
Propriétés
Formule moléculaire |
C5H11ClN2 |
|---|---|
Poids moléculaire |
134.61 g/mol |
Nom IUPAC |
3-amino-3-methylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2,7)3-4-6;/h3,7H2,1-2H3;1H |
Clé InChI |
VSRTUQGHOMSKKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)




![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)

![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)



